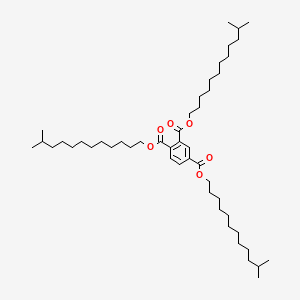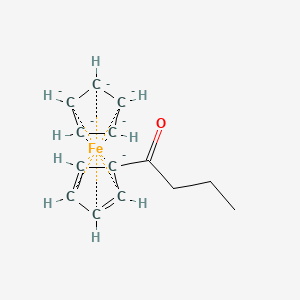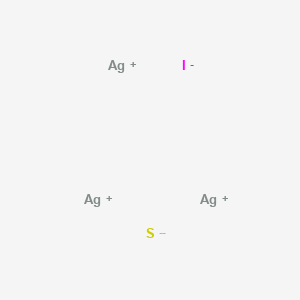
Silver iodide sulfide (Ag3IS)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver iodide sulfide (Ag3IS) is a compound known for its unique properties and potential applications in various fields. It is a fast ionic conductor with a close structural relationship to the archetype superionic conductor alpha-silver iodide. The cubic unit cell of silver iodide sulfide contains three silver ions, which contribute to its high density of mobile ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silver iodide sulfide can be synthesized through various methods. One common approach involves the reaction of silver nitrate with sodium sulfide and potassium iodide. The reaction typically occurs in an aqueous solution, resulting in the formation of silver iodide sulfide as a precipitate .
Industrial Production Methods
Industrial production of silver iodide sulfide often involves large-scale chemical reactions under controlled conditions. The process may include the use of hydrothermal methods, chemical bath deposition, and other techniques to ensure the purity and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Silver iodide sulfide undergoes several types of chemical reactions, including:
Oxidation: Silver iodide sulfide can be oxidized to form silver sulfate and other by-products.
Reduction: The compound can be reduced under specific conditions to yield elemental silver and other products.
Substitution: Silver iodide sulfide can participate in substitution reactions, where iodide or sulfide ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with silver iodide sulfide include hydrochloric acid, nitric acid, and various reducing agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving silver iodide sulfide include silver chloride, silver sulfate, and elemental silver, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Silver iodide sulfide has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Biology: Silver iodide sulfide nanoparticles are explored for their potential use in biosensors and other biological applications.
Medicine: The compound’s antimicrobial properties make it a candidate for use in medical devices and treatments.
Industry: Silver iodide sulfide is used in the production of infrared detectors, optoelectronic devices, and other industrial applications
Wirkmechanismus
The mechanism of action of silver iodide sulfide involves its ability to conduct ions rapidly through its crystal lattice. This property is due to the high mobility of silver ions within the compound’s structure. The molecular targets and pathways involved include the interaction of silver ions with various biological and chemical systems, leading to its antimicrobial and catalytic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silver iodide (AgI): Known for its use in cloud seeding and photography, silver iodide has a similar structure but different applications compared to silver iodide sulfide.
Silver sulfide (Ag2S): Used in infrared detectors and other electronic devices, silver sulfide shares some properties with silver iodide sulfide but has distinct applications.
Uniqueness
Silver iodide sulfide is unique due to its high density of mobile ions and its ability to conduct ions rapidly. This makes it particularly valuable in applications requiring fast ionic conduction, such as in superionic conductors and advanced electronic devices .
Eigenschaften
CAS-Nummer |
12003-00-8 |
|---|---|
Molekularformel |
Ag3IS |
Molekulargewicht |
482.58 g/mol |
IUPAC-Name |
trisilver;iodide;sulfide |
InChI |
InChI=1S/3Ag.HI.S/h;;;1H;/q3*+1;;-2/p-1 |
InChI-Schlüssel |
ZZYFHMUMHZWOPZ-UHFFFAOYSA-M |
Kanonische SMILES |
[S-2].[Ag+].[Ag+].[Ag+].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



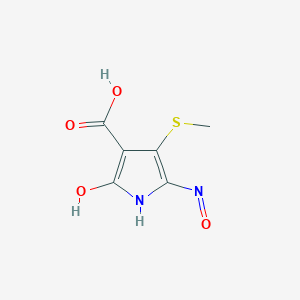
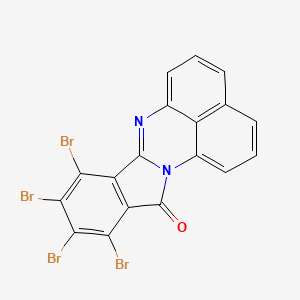
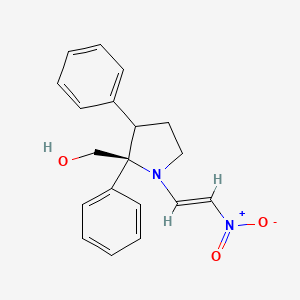
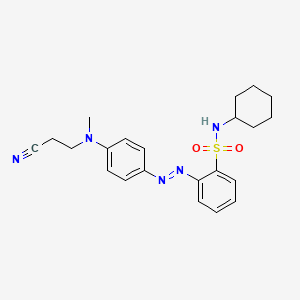



![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)

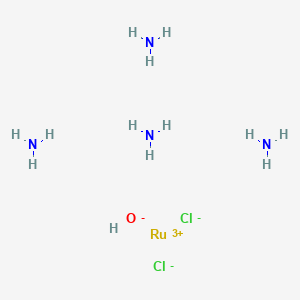
![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
